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Introduction

DCH36_06 is a potent and selective small molecule inhibitor of the histone acetyltransferases
(HATs) p300 and CREB-binding protein (CBP). These enzymes play a crucial role in epigenetic
regulation by acetylating histone proteins, which leads to a more open chromatin structure and
facilitates gene transcription. Dysregulation of p300/CBP activity is implicated in various
diseases, particularly in cancer, including leukemia. DCH36_06 exerts its anti-tumor effects by
inhibiting the catalytic activity of p300/CBP, leading to decreased histone acetylation, cell cycle
arrest, and apoptosis in cancer cells. These application notes provide a comprehensive
overview of the use of DCH36_06 as a tool to study epigenetic regulation and outlines detailed
protocols for its characterization in a research setting.

Mechanism of Action

DCH36_06 selectively targets the catalytic HAT domain of p300 and CBP. By inhibiting these
enzymes, DCH36_06 prevents the transfer of acetyl groups to lysine residues on histone tails,
such as H3K18. This results in a more condensed chromatin state (heterochromatin) at specific
gene loci, leading to the transcriptional repression of key oncogenes like MYC and HIF1A. The
downstream effects include the induction of cell cycle arrest, primarily at the G1 phase, and the
activation of the intrinsic apoptotic pathway.
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Caption: Mechanism of action of DCH36_06.
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Quantitative Data

The following tables summarize the key quantitative data for DCH36_06.

Table 1: In Vitro Inhibitory Activity of DCH36_06

Target IC50 (pM)
p300 0.6
CBP 3.2

Table 2: Anti-proliferative Activity of DCH36_06 in Leukemia Cell Lines

Cell Line IC50 (pM)

CEM Single-digit UM range
MOLT3 Single-digit uM range
MOLT4 Single-digit UM range
Jurkat Single-digit UM range
MV4-11 Single-digit uM range
THP-1 Single-digit UM range
RS4;11 Single-digit UM range
KOPN8 Single-digit uM range
Kasumi-1 Single-digit UM range
K562 Single-digit uM range

Table 3: In Vivo Efficacy of DCH36_06
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Experimental Protocols

Herein are detailed protocols for key experiments to characterize the effects of DCH36_06.
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Experimental Workflow for DCH36_06 Characterization
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Caption: Workflow for DCH36_06 studies.
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Cell Viability Assay (MTT Assay)

This protocol is for determining the anti-proliferative effects of DCH36_06 on leukemia cell
lines.[1][2][3]

Materials:

Leukemia cell lines (e.g., MOLT-4, MV4-11)

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-
Streptomycin

DCH36_06 (stock solution in DMSQO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCI)
96-well plates

Plate reader

Procedure:

Seed leukemia cells in a 96-well plate at a density of 5 x 10”4 cells/well in 100 pL of
complete medium.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

Prepare serial dilutions of DCH36_06 in complete medium. The final concentrations should
typically range from 0.1 uM to 100 pM. Include a vehicle control (DMSO).

Add 100 pL of the DCH36_06 dilutions or vehicle control to the respective wells.
Incubate the plate for 48-72 hours at 37°C and 5% CO2.

Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.
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e Add 100 pL of solubilization solution to each well and incubate overnight at 37°C to dissolve
the formazan crystals.

e Measure the absorbance at 570 nm using a plate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value using appropriate software.

Western Blot for Histone Acetylation

This protocol is to assess the effect of DCH36_06 on the levels of acetylated histone H3 at
lysine 18 (H3K18ac).[4][5]

Materials:

Leukemia cells treated with DCH36_06 (e.g., 5 uM for 24 hours) and untreated controls.
o RIPA buffer with protease and phosphatase inhibitors.

o BCA Protein Assay Kit.

o SDS-PAGE gels and running buffer.

e PVDF membrane.

» Transfer buffer.

» Blocking buffer (5% non-fat milk or BSA in TBST).

e Primary antibodies: anti-H3K18ac, anti-total Histone H3.
o HRP-conjugated secondary antibody.

o ECL detection reagent.

Procedure:

e Lyse the treated and untreated cells in RIPA buffer.
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o Determine the protein concentration of the lysates using the BCA assay.

e Denature 20-30 pg of protein from each sample by boiling in Laemmli buffer.
o Separate the proteins on a 15% SDS-PAGE gel.

o Transfer the separated proteins to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

¢ Incubate the membrane with the primary anti-H3K18ac antibody (typically 1:1000 dilution)
overnight at 4°C.

e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

e Wash the membrane again and visualize the protein bands using an ECL detection system.

 Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

Chromatin Immunoprecipitation (ChiP)-gPCR

This protocol is to determine if DCH36_06 treatment leads to decreased histone acetylation at
the promoter regions of target genes like MYC and HIF1A.[6][7][8]

Materials:

» Leukemia cells treated with DCH36_06 and untreated controls.
o Formaldehyde (1% final concentration).

e Glycine (0.125 M final concentration).

o ChIP lysis buffer.

» Sonicator.

e Anti-H3K18ac antibody.
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o Protein A/G magnetic beads.

o ChIP wash buffers.

 Elution buffer.

» Proteinase K.

o DNA purification Kit.

e SYBR Green gPCR master mix.

e Primers for the MYC and HIF1A promoter regions.
Procedure:

e Cross-link proteins to DNA in treated and untreated cells by adding formaldehyde to the
culture medium and incubating for 10 minutes at room temperature.

e Quench the cross-linking reaction with glycine.
e Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

e Immunoprecipitate the chromatin with an anti-H3K18ac antibody overnight at 4°C. Use a
non-specific IgG as a negative control.

o Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

e Wash the beads to remove non-specific binding.

o Elute the chromatin from the beads and reverse the cross-links by heating.

o Treat with Proteinase K to digest proteins and purify the DNA.

o Perform gPCR using primers specific for the promoter regions of MYC and HIF1A.

e Analyze the data as a percentage of input to determine the relative enrichment of H3K18ac
at the target gene promoters.
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Gene Expression Analysis (RT-qPCR)

This protocol is to measure the changes in mRNA levels of MYC and HIF1A following treatment
with DCH36_06.[9]

Materials:

o Leukemia cells treated with DCH36_06 and untreated controls.

e RNA extraction kit.

o cDNA synthesis Kkit.

e SYBR Green qPCR master mix.

e Primers for MYC, HIF1A, and a housekeeping gene (e.g., GAPDH or ACTB).

Procedure:

Extract total RNA from treated and untreated cells using a commercial Kit.

Assess RNA quality and quantity.

Synthesize cDNA from 1 pug of total RNA using a reverse transcription Kit.

Perform qPCR using primers for MYC, HIF1A, and the housekeeping gene.

Analyze the data using the AACt method to determine the relative fold change in gene
expression, normalized to the housekeeping gene and relative to the untreated control.

Signaling Pathway of p300/CBP in Leukemia and
DCH36_06 Intervention

In many leukemias, transcription factors such as MYC and HIF1a are overactive and drive cell
proliferation and survival. These transcription factors recruit the co-activators p300 and CBP,
which acetylate histones at the promoters of target genes, leading to their transcriptional
activation. DCH36_06 disrupts this process by inhibiting p300/CBP, thereby preventing the
acetylation of histones and the subsequent transcription of these oncogenes.
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Caption: p300/CBP in leukemia and DCH36_06.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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